molecular formula C8H8BrNO2 B033773 Methyl 3-amino-2-bromobenzoate CAS No. 106896-48-4

Methyl 3-amino-2-bromobenzoate

Cat. No.: B033773
CAS No.: 106896-48-4
M. Wt: 230.06 g/mol
InChI Key: NIXWZYZFLFEHMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-2-bromobenzoate is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of benzoic acid, characterized by the presence of an amino group at the third position and a bromine atom at the second position on the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Biochemical Analysis

Biochemical Properties

Methyl 3-amino-2-bromobenzoate, like other benzoates, could potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular structure of this compound, including its amino and bromo functional groups .

Cellular Effects

The effects of this compound on cells would likely depend on its specific interactions with cellular biomolecules. It could potentially influence cell function by interacting with cell signaling pathways, affecting gene expression, or altering cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models are not well studied. Therefore, it is not possible to comment on any threshold effects or toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well known. It could potentially interact with various enzymes or cofactors and could also affect metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with various transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-amino-2-bromobenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 3-aminobenzoate. The process typically includes dissolving methyl 3-aminobenzoate in an alkaline solution, followed by the slow addition of bromine under constant temperature stirring. The reaction is allowed to proceed for a specific period, after which the product is isolated and purified .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-2-bromobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different functional groups.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can produce different derivatives of the original compound .

Scientific Research Applications

Methyl 3-amino-2-bromobenzoate has several scientific research applications:

Comparison with Similar Compounds

  • Methyl 3-amino-4-bromobenzoate
  • Methyl 2-amino-5-bromobenzoate
  • Methyl 4-amino-3-bromobenzoate

Comparison: Methyl 3-amino-2-bromobenzoate is unique due to the specific positioning of the amino and bromine groups on the benzene ring. This positioning influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and interactions with molecular targets, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

methyl 3-amino-2-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXWZYZFLFEHMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80544174
Record name Methyl 3-amino-2-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106896-48-4
Record name Methyl 3-amino-2-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-amino-2-bromobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Hydrogen gas was passed through a solution of methyl 2-bromo-3-nitrobenzoate (0.20 g, 0.77 mM) and 0.1 g of 3% sulfided platinum on carbon in 25 mL ethyl acetate for 24 hours at room temperature. The catalyst was removed by filtration through celite. Concentration of the filtrate afforded 0.175 g (99%) of methyl 2-bromo-3-aminobenzoate as a yellow oil. 1H NMR (CDCl3) δ7.15 (t, 1H, J=8 Hz), 7.1 (dd, 1H, J=1 and 8 Hz), 6.8 (dd, 1H, J=1 and 8 Hz), and 3.95 (s, 3H). IR (CHCl3, cm−1) 3550, 3380, 2980, 2900, 1729, 1613, 1465, 1451, 1434, 1324, 1266, and 1025. MS (FD) m/e 230, 232.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of stannous chloride (15.0 g, 76.1 mM) in 30 mL of concentrated hydrochloric acid was slowly added to a solution of methyl 2-bromo-3-nitrobenzoate (4.0 g, 15.4 mM) in 90 mL ethanol at 15-30° C. over 1 hour. The mixture was then heated at 50-60° C. for 15 minutes. The mixture was cooled to room temperature and made alkaline by slow addition of solid sodium hydroxide maintaining a temperature of 30-35° C. The resultant mixture was extracted three times with chloroform. The extracts were washed with brine, dried over sodium sulfate, filtered and concentrated to afford 3.51 g (99%) of methyl 2-bromo-3-aminobenzoate as a yellow oil, identical in all respects to the material derived via catalytic hydrogenation described above.
[Compound]
Name
stannous chloride
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

2-Bromo-3-nitro-benzoic acid methyl ester (12.9 g, 49.5 mmol) (prepared from 2-amino-3-nitro-benzoic acid as described by Webber E. S., et al., see patent application number WO 01/16136 A2) and SnCl2 (42 g, 223 mmol) were refluxed in methanol (225 mL, 0.2 M) and H2O (5.3 g, 243 mmol) for 2 hours. After cooling at ambient temperature, diatomaceous earth (20 g) and dichloromethane (1 L) were added followed with 3N aqueous sodium hydroxide (150 mL) with vigorous stirring. The mixture was filtered and the organic phase was washed with saturated aqueous sodium chloride. The organic solution was dried over sodium sulfate, filtered and all volatiles were removed under reduced pressure to afford Intermediate 5(a) (11.4 g) in 98% yield.
Quantity
12.9 g
Type
reactant
Reaction Step One
Name
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Name
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-amino-2-bromobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-2-bromobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-amino-2-bromobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-amino-2-bromobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-amino-2-bromobenzoate
Reactant of Route 6
Methyl 3-amino-2-bromobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.